molecular formula C19H19N3O4S B11069756 3-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid

3-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid

Cat. No.: B11069756
M. Wt: 385.4 g/mol
InChI Key: SRPBBDYRZNUGHH-UHFFFAOYSA-N
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Description

3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a benzimidazole core with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. The core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The ethoxy group is introduced via an alkylation reaction, and the sulfanyl group is added through a thiolation reaction. The final step involves the acylation of the benzimidazole derivative with 4-methylbenzoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

3-[[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C19H19N3O4S/c1-3-26-13-6-7-14-16(9-13)22-19(21-14)27-10-17(23)20-15-8-12(18(24)25)5-4-11(15)2/h4-9H,3,10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)

InChI Key

SRPBBDYRZNUGHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)C(=O)O)C

Origin of Product

United States

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